2-fluoro-N-methyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to an aniline ring, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-N-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aniline ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reducing agents: Hydrogen gas (H_2), palladium on carbon (Pd/C)
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, as well as various substituted aniline derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-fluoro-N-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-fluoro-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: A simpler analog with only a fluorine substituent on the aniline ring.
2-(trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the additional fluorine substituent.
2-fluoro-5-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group positioned differently on the aniline ring.
Uniqueness
2-fluoro-N-methyl-N-(trifluoromethyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7F4N |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-13(8(10,11)12)7-5-3-2-4-6(7)9/h2-5H,1H3 |
InChI Key |
LQEGHRLUQBEVPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.